1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
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Overview
Description
The compound “1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine” is a sulfonylpyrrolidine derivative. Sulfonylpyrrolidines are a class of organic compounds containing a pyrrolidine ring which is substituted at one nitrogen atom by a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to one of the nitrogen atoms would be a sulfonyl group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl and chloro groups on the phenyl ring could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Agrochemical Applications
The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used for protecting crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines, synthesized using this compound, are also used in the pharmaceutical industry . Several TFMP derivatives are used in pharmaceutical and veterinary products .
Analgesic Potential
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and showed potent analgesic efficacy . These compounds are useful as analgesics and displayed pain-relieving effects .
Anticancer Drug Discovery
The compound is used in the synthesis of o-amino-arylurea derivatives, which have been evaluated for their kinase inhibitory activity . Kinase insert Domain-containing Receptor (KDR) is a validated target for anticancer drug discovery and development .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the signal transducer and activator of transcription 3 (stat3) pathway .
Mode of Action
It is suggested that similar compounds can inhibit the phosphorylation of stat3 . This inhibition is dependent on the protein tyrosine phosphatase SHP-1, which deactivates STAT3, leading to the induction of apoptosis .
Biochemical Pathways
The compound likely affects the JAK/STAT signaling pathway, given its potential inhibition of STAT3 . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell.
Result of Action
The inhibition of stat3 can lead to the induction of apoptosis , which could potentially have anti-cancer effects.
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2S/c12-10-4-3-8(7-9(10)11(13,14)15)19(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGSEVZDIMISRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
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